3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperidine ring, and a dimethylfuran moiety, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Dimethylfuran Moiety: The final step involves the acylation of the piperidine nitrogen with 2,5-dimethylfuran-3-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dimethylfuran moiety could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methylquinazolin-4-one and 3-phenylquinazolin-4-one.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid and 1-benzylpiperidine.
Furan Derivatives: Compounds with furan rings, such as 2,5-dimethylfuran and furfural.
Uniqueness
3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the combination of its three distinct structural components
Properties
IUPAC Name |
3-[[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-18(15(2)27-14)21(26)23-9-7-16(8-10-23)12-24-13-22-19-6-4-3-5-17(19)20(24)25/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHRPXGEIPYSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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